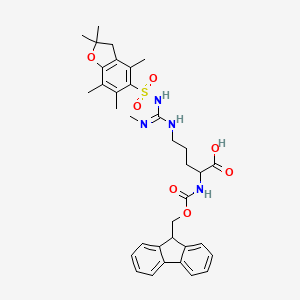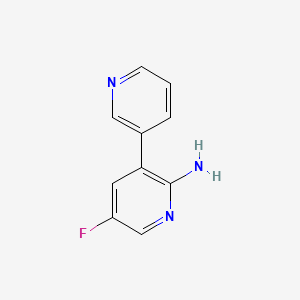
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is a chemical compound characterized by the presence of an imidazole ring fused to a benzene ring with diamine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzene-1,3-diamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Polar solvents like ethanol or water
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity
Automation: To control reaction parameters precisely
Chemical Reactions Analysis
Types of Reactions
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the benzene ring, leading to different structural analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the benzene or imidazole rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents, or acylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce alkyl or acyl groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is known to interact with various biological targets, making it a candidate for developing new therapeutics.
Medicine
Medically, derivatives of this compound are explored for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. Its ability to interact with biological macromolecules makes it a versatile scaffold in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the synthesis of polymers, dyes, and other functional materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine
- N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine
- N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine dihydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in drug design and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C9H12N4/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5,10H2,(H2,11,12,13) |
InChI Key |
QOBQHDFSJHQICB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
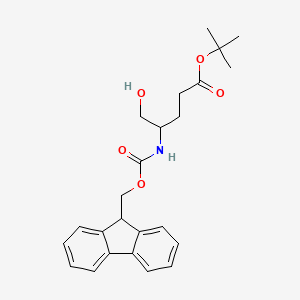
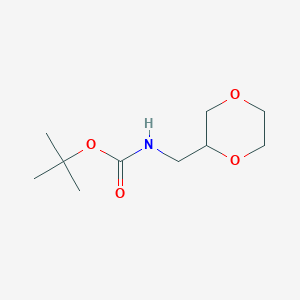
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
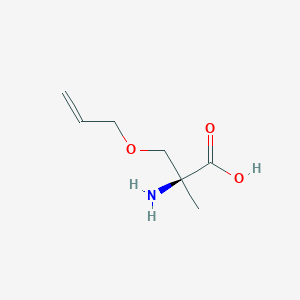


![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12831152.png)

![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)

